molecular formula C3H7BrO B008343 1-Bromo-2-propanol CAS No. 19686-73-8

1-Bromo-2-propanol

Cat. No. B008343
CAS RN: 19686-73-8
M. Wt: 138.99 g/mol
InChI Key: WEGOLYBUWCMMMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Bromo-2-propanol can be synthesized from histidine, where the introduction of the bromine atom causes racemization. This process highlights the sensitivity of the compound's stereochemistry to synthetic conditions and the importance of controlling these conditions to obtain the desired isomer (Maat, Beyerman, & Noodrdam, 1979).

Molecular Structure Analysis

The molecular structure and conformation of 1-Bromo-2-propanol have been explored through theoretical and spectroscopic analyses. These studies reveal a preference for conformers with the halogen and hydroxyl groups in a gauche orientation, driven by hyperconjugation rather than intramolecular hydrogen bonding. This insight into the compound's conformational preferences aids in understanding its reactivity and interactions in further chemical transformations (Gonçalves et al., 2013).

Chemical Reactions and Properties

1-Bromo-2-propanol participates in various chemical reactions, illustrating its versatility as a reagent. For instance, it can undergo photodissociation to produce Br fragments, a process crucial for understanding its behavior under specific conditions and its potential applications in synthesis and materials science (Indulkar et al., 2011).

Physical Properties Analysis

The physical properties of 1-Bromo-2-propanol, such as surface tension and behavior in mixtures, have been studied to understand its interactions at the molecular level. These studies provide valuable information for designing processes and products where the compound's surface activity is a critical factor (Giner et al., 2005).

Chemical Properties Analysis

Investigations into the compound's chemical properties, such as its reactivity with electrophiles and nucleophiles, highlight its utility in synthetic chemistry. The ability of 1-Bromo-2-propanol to participate in multi-coupling reactions makes it a valuable tool for constructing complex molecular architectures, demonstrating its potential in organic synthesis and drug discovery (Auvray, Knochel, & Normant, 1988).

Scientific Research Applications

  • Surface Tension and Surface Formation Studies : It's used in measuring surface tensions and studying surface formation in isomeric butanol mixtures (Giner et al., 2005).

  • Alkylation Reagent : It acts as an alkylation reagent for preparing acetaldehyde from acetaldehyde and ethyl vinyl ether (Schostarez, 2001).

  • Volumetric Properties Measurement : The compound is used in measuring the volumetric properties of binary liquid mixtures containing 1-propanol and dihaloalkanes (Gil-Hernandez et al., 2005).

  • Preparation of Cyanoglycals : It aids in the preparation of 1,6-anhydro-3,deoxyhept-2,enononitriles (cyanoglycals) from 1-bromo-D-glycosyl cyanides with zinc under aprotic conditions (Somsák et al., 1990).

  • Conversion of Bromohydrins to Olefins : This chemical is used for converting bromohydrins to olefins, with high material and current efficiencies and only hydrogen as a by-product (Cipris, 1978).

  • Production of Rearranged Amides : It can be used to produce rearranged amides, which can be used to produce various indole-3-acetic acids and -aminoketones (Sanchez & Parcell, 1990).

  • Study of Peptides and Protein Interactions : Useful in the study of peptides and their interactions with proteins (Maat et al., 1979).

  • Photochemical Reaction Studies : Employed in studying photochemical reactions in 2-propanol and cyclohexane (Hombrecher & Margaretha, 1982).

  • Antibacterial Properties : Exhibits antibacterial properties and is used in cosmetics, water treatment, oil industry, public places, and the pharmaceutical industry (Wei Wenlong, 2010).

  • Conformational Isomerism Studies : Important for understanding stereochemical control in compounds found in pharmaceutical and agrochemical products (Gonçalves et al., 2013).

  • Synthesis of Neoglycolipids : Used in the synthesis of neoglycolipids, neoglycoproteins, neoglycoparticles, and soluble glycosides (Magnusson et al., 1990).

  • Hydrogen Donor in Glycerol Hydrogenolysis : Acts as a hydrogen donor in the transfer hydrogenation process to selectively convert glycerol into 1,2-propanediol under nitrogen pressure (Gandarias et al., 2011).

  • Study of Photodissociation Dynamics : Focused on the photodissociation dynamics of the C-Br bond in various molecules (Indulkar et al., 2011).

  • Micellar Media and Microemulsions Studies : Used in the study of reactions between 3-bromo-1-propanol and phenol in micellar media and microemulsions (Currie, 2004).

  • Environmental Hazard Analysis : Analyzed for its environmental hazard as a semivolatile organic pollutant (Ezra et al., 2005).

  • Synthesis of Antimicrobial and Antiviral Agents : Utilized in the synthesis and study of antimicrobial and antiviral agents (Ivanchenko, 2018).

Safety And Hazards

1-Bromo-2-propanol is highly flammable . It causes severe skin and eye irritation and may be corrosive to tissues . It can be absorbed through the skin, as well as via ingestion and inhalation . When heated to decomposition, it emits toxic fumes . It should be stored away from sources of ignition .

properties

IUPAC Name

1-bromopropan-2-ol
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InChI

InChI=1S/C3H7BrO/c1-3(5)2-4/h3,5H,2H2,1H3
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InChI Key

WEGOLYBUWCMMMY-UHFFFAOYSA-N
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Canonical SMILES

CC(CBr)O
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Molecular Formula

C3H7BrO
Record name 1-BROMO-2-PROPANOL
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DSSTOX Substance ID

DTXSID8024656
Record name 1-Bromo-2-propanol
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Molecular Weight

138.99 g/mol
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Physical Description

1-bromo-2-propanol is a colorless to dark brown liquid. (NTP, 1992), Colorless to dark-brown liquid; [CAMEO] Brown liquid; [Alfa Aesar MSDS]
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Boiling Point

293 to 298 °F at 760 mmHg (NTP, 1992)
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Flash Point

130 °F (NTP, 1992), 130 °F
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
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Density

1.5585 at 86 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

16 mmHg at 126 °F (NTP, 1992), 16.0 [mmHg]
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Product Name

1-Bromo-2-propanol

CAS RN

19686-73-8, 61951-89-1
Record name 1-BROMO-2-PROPANOL
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Record name 1-Bromo-2-propanol
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Melting Point

-67 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

Propylene bromohydrin (1.00 ml/hour) and helium (2.0 ml/minute) were passed through a reactor that was packed with 3.0000 gram M1, which was heated to 100° C. Within the first 2 hours, an average propylene bromohydrin conversion of 35%, with 50% propylene oxide average selectivity and 50% acetone selectivity was obtained. In the second hour, only propylene oxide was obtained.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2-propanol
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Citations

For This Compound
179
Citations
KMS Gonçalves, DR Garcia… - The Journal of …, 2013 - ACS Publications
The conformational isomerism of 1-chloro- (1) and 1-bromo-2-propanol (2) was theoretically and spectroscopically (NMR) analyzed. Conformers with the X–C–C–O (X = Cl and Br) …
Number of citations: 10 pubs.acs.org
B Franzus, JH Surridge - The Journal of Organic Chemistry, 1966 - ACS Publications
CHSCH—CH2 (CHCh)“Cf. ref 1. 6 Cf. ref 2.= Cf. ref 3. revised to at least+ 4.96 (neat) 1-3 (see Table I). Furthermore, since the propylene oxide (3a plus 3b) formed from 2-bromo-l-…
Number of citations: 19 pubs.acs.org
JC Milano, C Bernat-Escallon, JL Vernet - Water Research, 1990 - Elsevier
… l-bromo 2-propanone and 1-bromo 2-propanol. Then the allylic bromide generates the allylic alcohol, and the l-bromo 2propanone and 1-bromo 2-propanol engenders the acetone. …
Number of citations: 23 www.sciencedirect.com
CE Garner, SCJ Sumner, JG Davis, JP Burgess… - Toxicology and applied …, 2006 - Elsevier
… These metabolites may be formed following oxidation of 1-bromopropane to 1-bromo-2-propanol and bromoacetone and following subsequent glutathione conjugation with either of …
Number of citations: 63 www.sciencedirect.com
ED Gopius, EM Gromova, TA Smolina… - Bulletin of the Academy …, 1989 - Springer
Conclusions The possibility of forming 1, 3-dioxalanium cations from various esters of 1-bromo-2-propanol and 2-bromo-1-propanol under conditions for the previously studied …
Number of citations: 1 link.springer.com
CE Garner, C Sloan, SCJ Sumner… - Biology of …, 2007 - academic.oup.com
… These data are consistent with the spectral data of 1-bromo-2-propanol-glucuronide [7]. The intensity of multiplets associated with 1-bromo-2-propanol-glucuronide was significantly …
Number of citations: 28 academic.oup.com
ED Gopius, TA Smolina, EV Shilova… - Bulletin of the Academy of …, 1988 - Springer
Conclusions The rate constant for the isomerization of the thioacetates and thiobenzoates of l-bromo-2-propanol and 2-bromo-1-propanol in aprotic solvents, in contrast to the case for …
Number of citations: 3 link.springer.com
B Jia, X Yang, MY Huang, YY Jiang - Reactive and Functional Polymers, 2003 - Elsevier
… (wool–Pd–Fe), has been prepared and found to be a highly active catalyst for hydration of some alkenes to corresponding alcohols, such as allyl bromide to 1-bromo-2-propanol, allyl …
Number of citations: 31 www.sciencedirect.com
M Shimoda, Y Seki, I Okura - Journal of molecular catalysis, 1993 - Elsevier
… 2, accumulations of l-propanol, 1-bromo-2-propanol and 1-bromo-3-propanol were observed. The ratio of the reaction rates was as follows: l-propanol : 1-bromo-2-propanol : l-bromo3-…
Number of citations: 6 www.sciencedirect.com
J Geigert, SL Neidleman, TNE Liu… - Applied and …, 1983 - Am Soc Microbiol
… For the most reactive substrate tested, 1bromo-2-propanol, 100% conversion to propylene … 5 min), less than 3% conversion of 1-bromo-2-propanol to propylene oxide occurred in 7 h. …
Number of citations: 24 journals.asm.org

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